Cas no 2743432-04-2 (N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide)

N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide
- EN300-28308522
- 2743432-04-2
- N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide
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- Inchi: 1S/C21H26N4O6/c22-9-3-1-2-4-10-23-18(27)12-31-13-5-6-14-15(11-13)21(30)25(20(14)29)16-7-8-17(26)24-19(16)28/h5-6,11,16H,1-4,7-10,12,22H2,(H,23,27)(H,24,26,28)
- InChI Key: DXGGCGHWXRNZRT-UHFFFAOYSA-N
- SMILES: O=C1C(CCC(N1)=O)N1C(C2C=CC(=CC=2C1=O)OCC(NCCCCCCN)=O)=O
Computed Properties
- Exact Mass: 430.18523456g/mol
- Monoisotopic Mass: 430.18523456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 10
- Complexity: 727
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 148Ų
- XLogP3: 0.1
N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308522-2.5g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 2.5g |
$5055.0 | 2025-03-19 | |
Enamine | EN300-28308522-10.0g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 10.0g |
$11090.0 | 2025-03-19 | |
Enamine | EN300-28308522-1.0g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 1.0g |
$2578.0 | 2025-03-19 | |
Enamine | EN300-28308522-0.5g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 0.5g |
$2475.0 | 2025-03-19 | |
Enamine | EN300-28308522-5.0g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 5.0g |
$7479.0 | 2025-03-19 | |
Enamine | EN300-28308522-0.05g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 0.05g |
$2166.0 | 2025-03-19 | |
Enamine | EN300-28308522-0.1g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 0.1g |
$2268.0 | 2025-03-19 | |
Enamine | EN300-28308522-0.25g |
N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide |
2743432-04-2 | 95.0% | 0.25g |
$2372.0 | 2025-03-19 |
N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide
Professional Introduction to Compound with CAS No. 2743432-04-2 and Product Name: N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide
The compound in question, identified by the CAS number 2743432-04-2, is a sophisticated molecular entity with a complex structure that has garnered significant attention in the field of chemical and pharmaceutical research. The product name, N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide, provides a detailed insight into its chemical composition and functional groups. This introduction aims to explore the compound's properties, potential applications, and its relevance in contemporary scientific advancements.
At the core of this compound's structure lies a intricate arrangement of heterocyclic rings and functional groups. The presence of 6-aminohexyl side chain suggests a potential for interaction with biological targets through hydrophobic and hydrophilic interactions. The central acetamide moiety is a common feature in many bioactive molecules, often serving as a key pharmacophore. Furthermore, the dioxopiperidine and dioxoisoindole units introduce additional complexity, which may contribute to unique binding affinities and selectivity in biological systems.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The dioxopiperidine ring, in particular, has been extensively studied for its role in enhancing binding interactions with biological targets. Studies have demonstrated that modifications at the 3-position of piperidine can significantly alter the pharmacokinetic properties of molecules. In the case of this compound, the 1,3-dioxo group within the piperidine ring may contribute to stabilizing certain conformations, thereby influencing its overall bioactivity.
The isoindol moiety is another critical component of this compound. Isoindole derivatives have shown promise in various therapeutic areas due to their ability to interact with biological macromolecules through multiple hydrogen bonding interactions. The 5-yloxy group appended to the isoindole ring further enhances its potential for binding to specific targets. This structural feature is particularly relevant in the context of developing novel inhibitors or modulators of enzyme activity.
In terms of potential applications, this compound could serve as a lead molecule for further drug development. Its unique structural features make it a candidate for targeting various biological pathways. For instance, the combination of an amine group and multiple oxygen-containing heterocycles suggests potential activity against enzymes that require precise coordination with both hydrophobic and hydrophilic residues. This dual interaction capability is highly desirable in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies can be performed to identify potential binding pockets on target proteins or enzymes. The structural features of this compound, particularly the N-(6-aminohexyl) chain and the dioxopiperidine-isooindol core, are likely to play crucial roles in determining its binding affinity and specificity.
Moreover, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves intricate transformations that showcase the skill and expertise required to construct such complex molecular architectures. The introduction of multiple functional groups while maintaining regioselectivity is a testament to the advanced synthetic methodologies employed.
The pharmaceutical industry continually seeks novel compounds with improved pharmacological profiles. This compound's unique structure positions it as a promising candidate for further investigation. Its potential applications span multiple therapeutic areas, including oncology, inflammation, and central nervous system disorders. The ability to modulate biological pathways through precise molecular interactions makes it an attractive target for drug development.
In conclusion, the compound with CAS No. 2743432-04-2 and the product name N-(6-aminohexyl)-2-{2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy}acetamide represents a significant advancement in chemical and pharmaceutical research. Its complex structure and multifaceted functional groups make it a promising candidate for further investigation into various therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
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